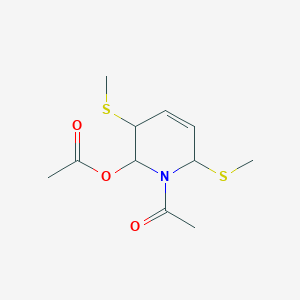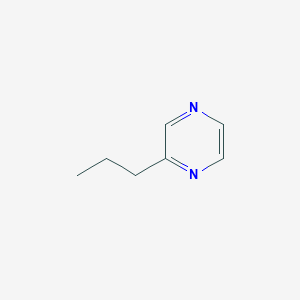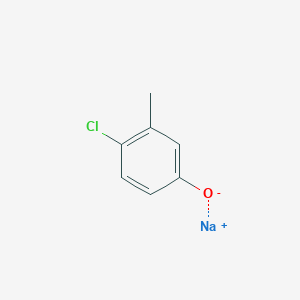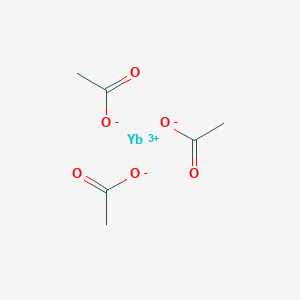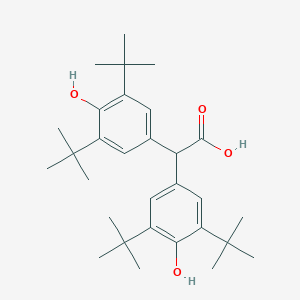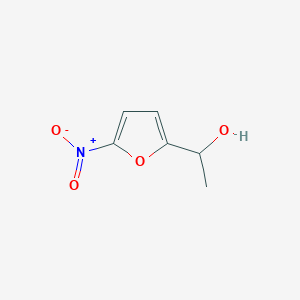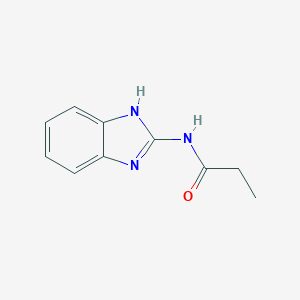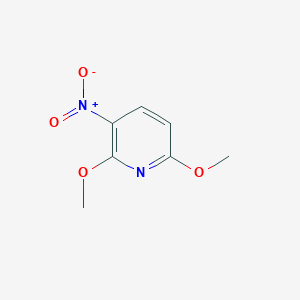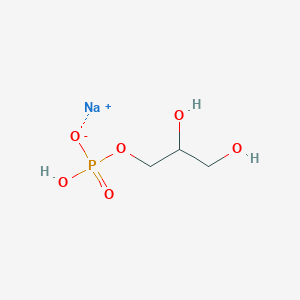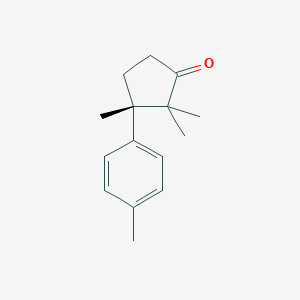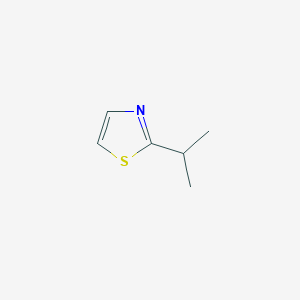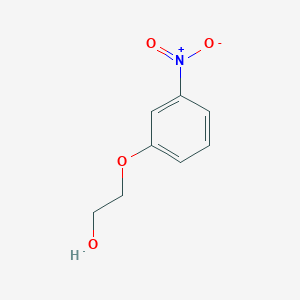
2-(3-硝基苯氧基)乙醇
描述
2-(3-Nitrophenoxy)ethanol is a chemical compound that is related to the family of nitrophenol ethers. While the provided papers do not directly discuss 2-(3-Nitrophenoxy)ethanol, they do provide insights into similar compounds and their reactions, which can be useful for understanding the chemical behavior and properties of 2-(3-Nitrophenoxy)ethanol.
Synthesis Analysis
The synthesis of related compounds, such as N-(2-methylphenyl)hydroxylamine, has been studied in the presence of ethanol. In one study, ethanol was found to have a promoting effect on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene using a Zn/H2O/CO2 system. The addition of ethanol increased the selectivity of the desired product from 71% to 90% at 25 °C under normal CO2 pressure . This suggests that ethanol may also play a role in the synthesis of 2-(3-Nitrophenoxy)ethanol by potentially increasing selectivity or yield under similar conditions.
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenoxy)ethanol can be inferred to some extent from the study of similar compounds. For instance, the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol involves the formation of a spiro-Meisenheimer intermediate . This intermediate plays a crucial role in the reaction kinetics and is a key structural feature that could be relevant when considering the molecular structure of 2-(3-Nitrophenoxy)ethanol.
Chemical Reactions Analysis
The chemical reactions of compounds similar to 2-(3-Nitrophenoxy)ethanol have been analyzed, particularly focusing on the kinetics of the Smiles rearrangement. The rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol is catalyzed by a base in aqueous alkali, with the rate-determining step being the deprotonation of the spiro-Meisenheimer intermediate . This information provides insight into the types of chemical reactions that 2-(3-Nitrophenoxy)ethanol may undergo, such as rearrangements involving nitro and amino groups, and the potential role of bases in catalyzing these reactions.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of 2-(3-Nitrophenoxy)ethanol, the properties of similar compounds can offer some clues. For example, the solubility, reactivity, and stability of 2-(3-Nitrophenoxy)ethanol may be influenced by the presence of the nitro group and the ether linkage. The promoting effect of ethanol in synthesis and the base-catalyzed rearrangement kinetics suggest that solvent and pH could significantly affect the physical and chemical behavior of 2-(3-Nitrophenoxy)ethanol.
科学研究应用
General-Base-Catalysed Smiles Rearrangement的动力学
Knipe,Lound-Keast和Sridhar(1984)探讨了2-(对硝基苯氧基)乙胺的分子内重排成为2-(对硝基苯胺基)乙醇的过程,在水性碱中突出显示了螺环Meisenheimer中间体的形成。这项研究为理解2-(3-硝基苯氧基)乙醇在某些化学环境中的行为提供了重要的反应动力学见解(Knipe, Lound-Keast, & Sridhar, 1984)。
合成方法
Liu Qiao-yun(2005)报告了对对硝基苯氧基乙醇的合成,突出了一种高产率和高质量的有效方法,与先前的方法相比。这项研究对于2-(3-硝基苯氧基)乙醇在科学研究中的大规模生产和应用至关重要(Liu Qiao-yun, 2005)。
在羟基化反应中的作用
Koop(1986)研究了对硝基酚的羟基化反应,这与2-(3-硝基苯氧基)乙醇的行为密切相关。这项研究对于理解涉及羟基化的生物化学过程中该化合物的作用是相关的(Koop, 1986)。
光谱分析
Beltrán等人(1992)对3-(2-羟基苯基)-2-巯基丙烯酸与Ni(II)和Zn(II)的络合物形成进行了研究,包括光谱研究,这对于理解类似化合物如2-(3-硝基苯氧基)乙醇在络合物形成和分析中的相互作用是重要的(Beltrán, Centeno, Izquierdo, & Prat, 1992)。
光化学反应机制
Gáplovský等人(2005)研究了2-硝基苯甲基化合物的光化学反应机制,这为类似化合物如2-(3-硝基苯氧基)乙醇的光反应性提供了见解。这项研究有助于理解这类化合物在受光诱导条件下的行为(Gáplovský等人,2005)。
在催化中的应用
Ji等人(2016)对氧化介孔碳上Ag纳米颗粒的异质成核和生长进行了研究,讨论了醇类(包括乙醇)对成核过程的影响。这项研究对于理解类似化合物如2-(3-硝基苯氧基)乙醇在纳米材料合成和催化中的催化特性是相关的(Ji et al., 2016)。
属性
IUPAC Name |
2-(3-nitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPMRCKTUAVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405389 | |
| Record name | 2-(3-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenoxy)ethanol | |
CAS RN |
16365-26-7 | |
| Record name | 2-(3-Nitrophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



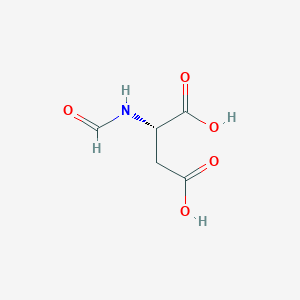
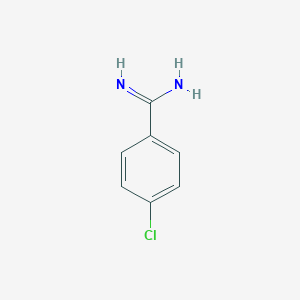
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
